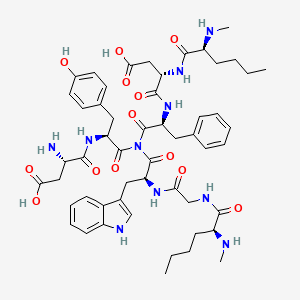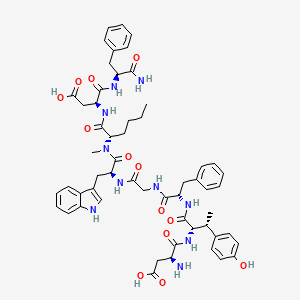
t-Boc-N-amido-PEG11-Amine
Vue d'ensemble
Description
t-Boc-N-amido-PEG11-Amine is a water-soluble polyethylene glycol (PEG) derivative containing an amino group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various chemical and biological applications .
Applications De Recherche Scientifique
t-Boc-N-amido-PEG11-Amine has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of various compounds, facilitating the formation of amide bonds and improving solubility in aqueous media
Biology: Employed in bioconjugation techniques to link biomolecules, such as proteins and peptides, to PEG chains, enhancing their stability and solubility
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents
Industry: Applied in the production of PEGylated compounds for various industrial applications, including the development of advanced materials and coatings
Mécanisme D'action
Target of Action
t-Boc-N-amido-PEG11-Amine is a PEG derivative containing an amino group and Boc-protected amino group . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . These targets play a crucial role in various biochemical reactions, serving as the reactive sites for the amino group of the compound.
Mode of Action
The compound interacts with its targets through its amino group. The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . This interaction leads to the formation of new bonds, resulting in changes in the chemical structure of the targets. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Pharmacokinetics
It is known that the compound is water-soluble , which suggests that it may have good bioavailability. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance its absorption and distribution within the body.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s Boc group can be deprotected under mild acidic conditions , suggesting that the pH of the environment could influence its action. Furthermore, as the compound is water-soluble , its action and efficacy may also be influenced by the hydration status of the environment.
Analyse Biochimique
Biochemical Properties
t-Boc-N-amido-PEG11-Amine plays a significant role in biochemical reactions due to its reactivity with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . The Boc group can be deprotected under mild acidic conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . The Boc group can be deprotected under mild acidic conditions .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and soluble in water, DMSO, DCM, and DMF .
Metabolic Pathways
Its reactivity with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) suggests potential involvement in various biochemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
t-Boc-N-amido-PEG11-Amine is typically synthesized through a multi-step process involving the reaction of PEG with amine and Boc-protected amine groupsThe reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF), and the reactions are carried out at ambient temperatures .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in reagent grade for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
t-Boc-N-amido-PEG11-Amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide bonds
Deprotection Reactions: The Boc-protected amino group can be deprotected under mild acidic conditions to yield the free amine
Common Reagents and Conditions
Substitution Reactions: Common reagents include carboxylic acids, activated NHS esters, and carbonyl compounds. .
Deprotection Reactions: Mild acidic conditions, such as the use of trifluoroacetic acid (TFA), are employed to remove the Boc protecting group
Major Products Formed
Comparaison Avec Des Composés Similaires
Similar Compounds
t-Boc-N-amido-PEG2-CH2CO2H: A heterobifunctional PEGylated crosslinker with a Boc-protected amine at one end and a carboxyl group at the other.
t-Boc-N-amido-dPEG23-amine: A monodisperse equivalent of polymer PEG 1000 with a Boc-protected amine, providing tighter control over crosslinking reactions.
Uniqueness
t-Boc-N-amido-PEG11-Amine is unique due to its specific PEG chain length (PEG11), which provides an optimal balance between solubility and reactivity. The presence of both an amino group and a Boc-protected amino group allows for versatile chemical modifications and applications in various fields .
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H60N2O13/c1-29(2,3)44-28(32)31-5-7-34-9-11-36-13-15-38-17-19-40-21-23-42-25-27-43-26-24-41-22-20-39-18-16-37-14-12-35-10-8-33-6-4-30/h4-27,30H2,1-3H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISRSYIQHFGCMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H60N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408123 | |
| Record name | Boc-PEG-amine (n=11) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890091-42-6 | |
| Record name | Boc-PEG-amine (n=11) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B1681869.png)
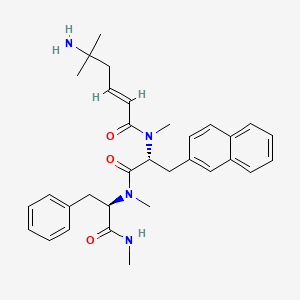
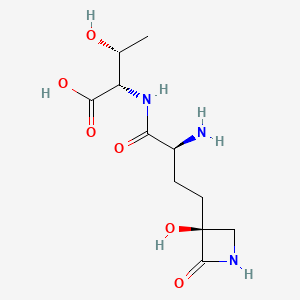
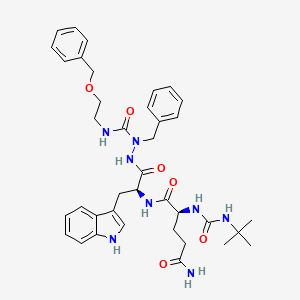

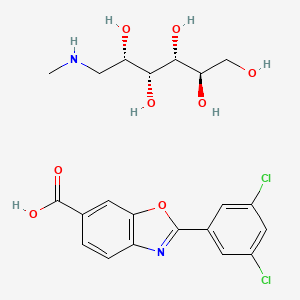
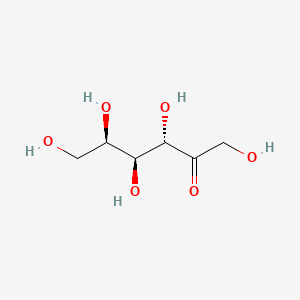
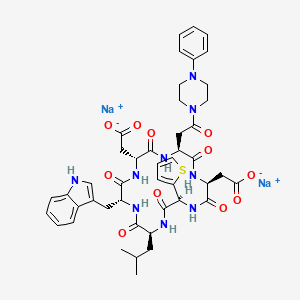
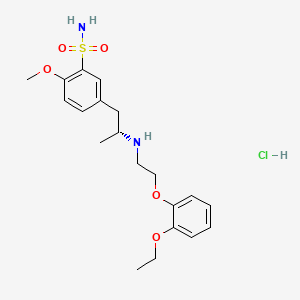
![N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide](/img/structure/B1681883.png)
![2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester](/img/structure/B1681884.png)

